molecular formula C13H14INO2 B13077009 tert-Butyl 6-iodo-1H-indole-1-carboxylate CAS No. 1228349-18-5

tert-Butyl 6-iodo-1H-indole-1-carboxylate

Cat. No.: B13077009
CAS No.: 1228349-18-5
M. Wt: 343.16 g/mol
InChI Key: XUZRBAUXEQTMDV-UHFFFAOYSA-N
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Description

tert-Butyl 6-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group at the 1-position and an iodine atom at the 6-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-iodo-1H-indole-1-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method starts with the iodination of 1H-indole using iodine and a suitable oxidizing agent. The resulting 6-iodo-1H-indole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 6-iodo-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of indole-based biological pathways and as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-iodo-1H-indole-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The iodine atom at the 6-position and the tert-butyl ester group at the 1-position make it a versatile intermediate for further functionalization. The compound can interact with various molecular targets and pathways, depending on the specific chemical modifications introduced during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-iodo-1H-indole-1-carboxylate is unique due to the presence of the iodine atom at the 6-position, which allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate for the synthesis of novel indole derivatives with potential biological and pharmaceutical applications .

Properties

CAS No.

1228349-18-5

Molecular Formula

C13H14INO2

Molecular Weight

343.16 g/mol

IUPAC Name

tert-butyl 6-iodoindole-1-carboxylate

InChI

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3

InChI Key

XUZRBAUXEQTMDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)I

Origin of Product

United States

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